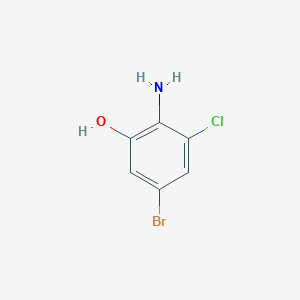

2-Amino-5-bromo-3-chlorophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZMYFOCTYYGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426320-93-5 | |

| Record name | 2-amino-5-bromo-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Amino-5-bromo-3-chlorophenol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Amino-5-bromo-3-chlorophenol

This guide provides a comprehensive technical overview of 2-amino-5-bromo-3-chlorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate its effective use in research and development. While experimental data for this specific isomer is limited in publicly accessible literature, this guide establishes a robust framework for understanding its properties through comparative analysis with its isomers and an examination of its structural components.

Introduction and Molecular Overview

2-Amino-5-bromo-3-chlorophenol belongs to the class of substituted aminophenols, which are versatile bifunctional molecules.[1] The unique arrangement of an amino (-NH2), a hydroxyl (-OH), a bromo (-Br), and a chloro (-Cl) group on the phenol ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly heterocyclic compounds that form the backbone of many therapeutic agents.[1] The presence of multiple reactive sites allows for a diverse range of chemical transformations, and the halogen substituents can modulate the pharmacokinetic properties of target molecules in drug discovery.[2]

The core structure consists of a phenol ring with substituents at the 2, 3, and 5 positions. The amino and hydroxyl groups are powerful electron-donating groups, which activate the ring towards electrophilic substitution, while the bromine and chlorine atoms have an electron-withdrawing inductive effect.[3] The interplay of these electronic effects, along with steric considerations, governs the molecule's chemical behavior.

Table 1: Core Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Amino-5-bromo-3-chlorophenol |

| CAS Number | 1426320-93-5[4] |

| Molecular Formula | C₆H₅BrClNO[5] |

| Molecular Weight | 222.47 g/mol [6] |

| Canonical SMILES | C1=C(C=C(C(=C1O)N)Cl)Br |

| InChI | InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |

| InChIKey | HGZMYFOCTYYGCG-UHFFFAOYSA-N |

Physicochemical Properties: An Inferential Analysis

Specific experimental data on the physicochemical properties of 2-amino-5-bromo-3-chlorophenol are not widely reported. However, we can infer its likely characteristics based on its structure and data from closely related isomers. The compound is expected to be a solid at room temperature, likely appearing as a white to off-white or brownish crystalline powder, similar to its isomers.[5]

Table 2: Comparative Physicochemical Properties of Related Aminophenols

| Property | 2-Amino-5-bromophenol | 2-Amino-3-bromo-5-chlorophenol | 2-Amino-5-chlorophenol |

| CAS Number | 38191-34-3[7] | 1549689-88-4 | 28443-50-7[8] |

| Molecular Weight | 188.02 g/mol [7] | 222.47 g/mol [9] | 143.57 g/mol [10] |

| Physical Form | Yellow to brown solid | White to yellow to brown powder or crystals[5] | White to Brown powder to crystalline[8] |

| Melting Point | 146-147 °C[11] | Not available | Not available |

| Solubility | Sparingly soluble in water[11] | Not available | Not available |

The presence of both amino and hydroxyl groups suggests that 2-amino-5-bromo-3-chlorophenol will be soluble in polar organic solvents and capable of forming hydrogen bonds.[12] Its solubility in aqueous solutions is expected to be limited but can be increased by forming the hydrochloride salt, a common strategy for sparingly soluble basic compounds.[13]

Synthesis and Purification

A logical precursor for 2-amino-5-bromo-3-chlorophenol would be 5-bromo-3-chloro-2-nitrophenol. The synthesis would, therefore, likely involve two key steps: the nitration of a suitable bromochlorophenol, followed by the selective reduction of the nitro group.

Caption: A plausible synthetic workflow for 2-amino-5-bromo-3-chlorophenol.

Experimental Protocol: Reduction of a Nitrophenol Precursor

This generalized protocol is based on the synthesis of 2-amino-5-bromophenol from its nitro precursor and can be adapted for the synthesis of 2-amino-5-bromo-3-chlorophenol.[15][16]

-

Dissolution: Dissolve the starting material, 5-bromo-3-chloro-2-nitrophenol, in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[16]

-

Reaction Monitoring: The reaction is typically heated and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Extraction and Purification: The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Note: The choice of reducing agent is critical. While catalytic hydrogenation is efficient, it can sometimes lead to dehalogenation as a side reaction.[16] Using a chemical reducing agent like SnCl₂ can often mitigate this issue.

Reactivity and Potential Applications

The reactivity of 2-amino-5-bromo-3-chlorophenol is dictated by the electronic properties of its substituents. The amino and hydroxyl groups are strong activating, ortho-para directing groups, while the halogens are deactivating but also ortho-para directing.[3] This complex interplay of effects makes it a versatile intermediate.

Caption: Logical relationships of 2-amino-5-bromo-3-chlorophenol's reactivity and applications.

Potential Reaction Sites:

-

Electrophilic Aromatic Substitution: The positions ortho and para to the strongly activating amino and hydroxyl groups are the most likely sites for further substitution. The directing effects of all substituents would need to be considered to predict the regioselectivity.

-

Amino Group Reactions: The amino group can act as a nucleophile, for example, in acylation reactions. It can also be diazotized and subsequently replaced, allowing for the introduction of a wide range of functional groups.

-

Hydroxyl Group Reactions: The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters.

-

Cross-Coupling Reactions: The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for C-C and C-N bond formation in drug development.[17]

Applications in Drug Development:

Halogenated compounds are prevalent in pharmaceuticals, with chlorine and bromine often contributing to improved binding affinity and pharmacokinetic properties through halogen bonding.[1][18] Aminophenol derivatives have also been investigated for their anticancer activities.[12][19] Given its structure, 2-amino-5-bromo-3-chlorophenol is a prime candidate for use as an intermediate in the synthesis of novel bioactive molecules for a range of therapeutic areas.

Safety and Handling

Specific toxicity data for 2-amino-5-bromo-3-chlorophenol is not available. However, based on the data for its isomers, it should be handled as a hazardous substance.[5][11]

GHS Hazard Classification (Inferred from Isomers):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[11]

-

Skin Irritation (Category 2): Causes skin irritation.[11]

-

Eye Irritation (Category 2): Causes serious eye irritation.[11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20]

-

Ventilation: Use only outdoors or in a well-ventilated area.[20]

-

Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[20]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

Spectroscopic Analysis: A Predictive Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of all four substituents. The protons of the amino and hydroxyl groups would likely appear as broad singlets.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H stretching vibrations from the amino group (typically two bands in the 3300-3500 cm⁻¹ region).

-

A broad O-H stretching band from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

C-N, C-O, C-Br, and C-Cl stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic pattern of M+, M+2, and M+4 peaks, which is a definitive indicator of the presence of one bromine and one chlorine atom.[21]

References

-

Dioxygen Reactivity of an Iron Complex of 2‑Aminophenol- Appended Ligand: Crystallographic Evidence of the Aromatic Ring Cleavage Product of the 2‑Aminophenol Unit. Academia.edu. Available at: [Link]

-

Aminophenol: Properties, Production, Reactions And Uses. Chemcess. Published September 10, 2025. Available at: [Link]

-

Exploring the Applications of Halogenated Phenols in Organic Chemistry. NINGBO INNO PHARMCHEM CO., LTD. Published March 8, 2026. Available at: [Link]

-

Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. ACS Publications. Published May 1, 2014. Available at: [Link]

-

Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica. Published November 21, 2022. Available at: [Link]

-

2-amino-3-bromo-5-chlorophenol (C6H5BrClNO). PubChemLite. Available at: [Link]

-

Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. Available at: [Link]

-

2-Amino-4-Bromo-5-Chlorophenol: A Versatile Organic Compound. Available at: [Link]

-

2-Amino-5-chlorophenol. SpectraBase. Available at: [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

-

Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Published February 24, 2026. Available at: [Link]

-

Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. Published January 15, 2007. Available at: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931. PubChem. Available at: [Link]

-

2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Available at: [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1426320-93-5|2-Amino-5-bromo-3-chlorophenol|BLD Pharm [bldpharm.com]

- 5. 2-Amino-3-bromo-5-chlorophenol | 1549689-88-4 [sigmaaldrich.com]

- 6. Pannellum [wright.edu]

- 7. chemscene.com [chemscene.com]

- 8. 2-Amino-5-chlorophenol | 28443-50-7 | TCI AMERICA [tcichemicals.com]

- 9. 2-amino-3-bromo-5-chlorophenol | 1549689-88-4 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CAS 38191-34-3: 2-Amino-5-bromophenol | CymitQuimica [cymitquimica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemcess.com [chemcess.com]

- 15. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-5-bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral data for 2-Amino-5-bromo-3-chlorophenol (CAS No. 1426320-93-5)[1]. As of the date of this publication, experimental spectral data for this compound is not widely available in public databases. Therefore, this document serves as a predictive guide, detailing the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Furthermore, it outlines the established experimental protocols for acquiring and interpreting this data, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar halogenated aromatic compounds.

Introduction: The Structural Significance of 2-Amino-5-bromo-3-chlorophenol

2-Amino-5-bromo-3-chlorophenol is a substituted aromatic compound with a unique arrangement of functional groups that are of significant interest in synthetic chemistry and drug discovery. The presence of amino, hydroxyl, bromo, and chloro substituents on the phenol ring imparts a distinct electronic and steric environment, which is expected to result in a characteristic spectral fingerprint. Accurate interpretation of its spectral data is crucial for confirming its identity, purity, and for understanding its reactivity and potential interactions in biological systems. This guide will delve into the predicted spectral features and the methodologies to verify them experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Amino-5-bromo-3-chlorophenol, both ¹H and ¹³C NMR will provide invaluable information about the arrangement of atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the chemical environment of the protons on the aromatic ring and the exchangeable protons of the amino and hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.0 - 7.3 | Doublet | 2-3 | This proton is ortho to the bromine atom and meta to the chlorine and amino groups. The deshielding effect of the halogens will shift it downfield. It will be split into a doublet by the H-6 proton. |

| H-6 | 6.8 - 7.1 | Doublet | 2-3 | This proton is ortho to the amino group and meta to the bromine and hydroxyl groups. The electron-donating nature of the amino group will cause a slight upfield shift compared to H-4. It will be split into a doublet by the H-4 proton. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | The chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. It typically appears as a broad signal. |

| -OH | 9.0 - 10.0 | Broad Singlet | - | Similar to the amino protons, the phenolic hydroxyl proton's chemical shift is variable and the peak is often broad. |

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The electron-withdrawing inductive effects of the halogens (Br and Cl) and the electron-donating mesomeric effects of the amino (-NH₂) and hydroxyl (-OH) groups play a crucial role. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm. The exact positions of H-4 and H-6 will be influenced by the interplay of these electronic effects.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OH) | 145 - 155 | The carbon attached to the hydroxyl group is significantly deshielded and appears downfield. |

| C-2 (-NH₂) | 135 - 145 | The carbon bearing the amino group is also deshielded, but typically to a lesser extent than the hydroxyl-bearing carbon. |

| C-3 (-Cl) | 115 - 125 | The carbon attached to chlorine will be deshielded due to the halogen's inductive effect. |

| C-4 | 120 - 130 | This CH carbon is influenced by the adjacent bromine and chlorine atoms. |

| C-5 (-Br) | 110 - 120 | The carbon attached to bromine is expected to be in this region, influenced by the halogen's electronegativity. |

| C-6 | 115 - 125 | This CH carbon is adjacent to the amino group and will be influenced by its electron-donating effect. |

Expert Insight: Aromatic carbons typically resonate in the range of 120-170 ppm. The carbons directly attached to electronegative atoms (O, N, Cl, Br) will be the most downfield. Due to the presence of four different substituents, all six carbons are expected to be chemically non-equivalent, leading to six distinct signals in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectral data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-bromo-3-chlorophenol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for phenols and anilines as it can help in observing the -OH and -NH₂ protons.

-

Instrument Calibration: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): To aid in the definitive assignment of proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-5-bromo-3-chlorophenol will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (Amine) | 3300 - 3500 | Medium, Doublet | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O (Phenol) | 1200 - 1260 | Strong | Stretching |

| C-N (Amine) | 1250 - 1350 | Medium | Stretching |

| C-Cl | 600 - 800 | Medium to Strong | Stretching |

| C-Br | 500 - 600 | Medium to Strong | Stretching |

Trustworthiness of Predictions: These predicted ranges are based on well-established correlation charts for IR spectroscopy. The broadness of the O-H stretch is due to hydrogen bonding. The N-H stretch of the primary amine is expected to appear as a doublet. The aromatic C=C stretching vibrations often appear as a series of sharp bands.

Experimental Protocol for FTIR Spectroscopy

Caption: A standard workflow for Fourier-Transform Infrared (FTIR) analysis.

Step-by-Step Methodology (ATR-FTIR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid 2-Amino-5-bromo-3-chlorophenol onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) should be analyzed for the presence of the characteristic absorption bands outlined in Table 3.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrum

Molecular Ion Peak (M⁺): The molecular weight of 2-Amino-5-bromo-3-chlorophenol (C₆H₅BrClNO) is approximately 221.9 g/mol . A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine and chlorine.

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

This will result in a characteristic cluster of peaks for the molecular ion:

-

M⁺: Corresponding to the molecule with ³⁵Cl and ⁷⁹Br.

-

[M+2]⁺: Corresponding to the molecule with ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.

-

[M+4]⁺: Corresponding to the molecule with ³⁷Cl and ⁸¹Br.

The relative intensities of these peaks will be a definitive indicator of the presence of one chlorine and one bromine atom.

Predicted Fragmentation Pattern: Electron ionization (EI) is likely to cause fragmentation. Common fragmentation pathways for aromatic compounds include the loss of small molecules or radicals. For 2-Amino-5-bromo-3-chlorophenol, potential fragment ions could arise from:

-

Loss of H₂O from the molecular ion.

-

Loss of CO.

-

Loss of Br or Cl radicals.

-

Cleavage of the C-N or C-O bonds.

Experimental Protocol for Mass Spectrometry

Caption: A schematic of the mass spectrometry process.

Step-by-Step Methodology (GC-MS with EI):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume of the solution into the Gas Chromatograph (GC). The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (Electron Ionization), causing it to form a positively charged molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose structures for the observed fragment ions to confirm the molecular structure.

Conclusion

While experimental spectra for 2-Amino-5-bromo-3-chlorophenol are not currently in the public domain, this guide provides a robust, theory-based prediction of its NMR, IR, and MS data. The provided protocols offer a standardized approach for researchers to acquire and interpret this data. The unique combination of substituents on the aromatic ring is expected to produce a distinct and informative spectral fingerprint, which, when experimentally verified, will be crucial for the unambiguous identification and further study of this compound.

References

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved March 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

2-Amino-5-bromo-3-chlorophenol safety and handling

2-Amino-5-bromo-3-chlorophenol: A Comprehensive Guide to Safety, Handling, and Synthetic Applications in KMO Inhibitor Development

Executive Summary

2-Amino-5-bromo-3-chlorophenol (CAS: 1426320-93-5) is a highly specialized, polyhalogenated building block utilized extensively in medicinal chemistry, particularly in the synthesis of Kynurenine-3-monooxygenase (KMO) inhibitors. Due to its dense functionalization—featuring an ortho-aminophenol motif flanked by specific halogen substitutions—it serves as an ideal precursor for benzoxazole and benzoxazolone pharmacophores. This whitepaper provides an authoritative framework for the physicochemical profiling, stringent safety handling, and validated synthetic workflows associated with this compound, designed for researchers and drug development professionals.

Molecular Identity and Physicochemical Profiling

Understanding the structural dynamics of 2-Amino-5-bromo-3-chlorophenol is critical for predicting its reactivity and solubility profiles. The presence of the electron-withdrawing chlorine and bromine atoms modulates the pKa of the phenolic hydroxyl group and reduces the nucleophilicity of the amine, which directly influences the choice of coupling reagents and reaction temperatures.

Table 1: Physicochemical and Structural Data

| Property | Specification |

| Chemical Name | 2-Amino-5-bromo-3-chlorophenol |

| CAS Registry Number | 1426320-93-5 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| SMILES String | Oc1c(N)c(Cl)cc(Br)c1 |

| Physical State | Solid (Off-white to orange crystalline powder) |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 |

Data supported by .

Hazard Assessment and EHS Framework

As a halogenated aromatic amine, 2-Amino-5-bromo-3-chlorophenol requires rigorous Environment, Health, and Safety (EHS) protocols. The compound is classified under GHS as harmful via oral, dermal, and inhalation routes.

Causality-Driven Safety Protocols

-

Dermal Protection (H312, H315): The lipophilic nature of the bromine and chlorine substituents enhances the molecule's ability to penetrate the stratum corneum. Standard nitrile gloves may degrade upon prolonged exposure to the solvents (e.g., THF, EtOAc) used to dissolve this compound. Protocol: Use double-gloving with heavy-duty nitrile or neoprene when handling solutions, and change immediately upon suspected contamination.

-

Respiratory Protection (H332, H335): The crystalline powder poses a severe inhalation hazard and can cause respiratory tract irritation. Protocol: All weighing and transfer operations must be conducted within a Class II Type A2 biological safety cabinet or a chemical fume hood maintaining a minimum face velocity of 100 fpm.

-

Spill Management: In the event of a dry spill, do not sweep, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Instead, cover the spill with damp absorbent pads (using water or dilute mild acid to protonate the amine, reducing volatility), carefully gather the material, and dispose of it in a sealed, labeled hazardous waste container.

Mechanistic Role in Drug Discovery: The Kynurenine Pathway

2-Amino-5-bromo-3-chlorophenol is a critical intermediate in the synthesis of inhibitors targeting Kynurenine-3-monooxygenase (KMO) . KMO is a mitochondrial enzyme in the tryptophan degradation pathway.

In neurodegenerative diseases (such as Huntington's and Alzheimer's), KMO is upregulated, leading to an overproduction of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN)—both of which are potent neurotoxins and NMDA receptor excitotoxins. By utilizing 2-Amino-5-bromo-3-chlorophenol to synthesize KMO inhibitors, researchers can block this enzyme, shifting the metabolic flux toward the production of Kynurenic Acid (KYNA), a neuroprotective agent[1].

Diagram 1: The Kynurenine Pathway illustrating the mechanistic blockade by KMO inhibitors.

Synthetic Methodologies and Validated Protocols

The ortho-aminophenol structure of 1426320-93-5 is perfectly primed for cyclization reactions. Below are two self-validating, step-by-step protocols derived from established patent literature for synthesizing active pharmaceutical intermediates.

Protocol A: CDI-Mediated Cyclization to Benzoxazolone

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe phosgene equivalent to bridge the amine and phenol, forming a benzoxazolone ring.

Causality & Logic: CDI is chosen over phosgene or triphosgene to eliminate lethal inhalation risks. The reaction requires heating to 65 °C because the electron-withdrawing halogens on the phenolic ring decrease the nucleophilicity of the amine, creating a higher activation energy barrier for the initial acylimidazole intermediate formation.

Diagram 2: Experimental workflow for the CDI-mediated cyclization of 1426320-93-5.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Amino-5-bromo-3-chlorophenol (1.55 g, 3.5 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) under an inert nitrogen atmosphere.

-

Activation: Add CDI (2.73 g, 16.9 mmol) in a single portion. Self-Validation Check: Observe mild effervescence (CO₂ release), confirming the active decomposition of CDI upon nucleophilic attack.

-

Cyclization: Heat the reaction mixture to 65 °C and stir for 2 hours. Monitor via TLC (7:3 Hexanes:EtOAc); the disappearance of the UV-active starting material spot validates reaction completion.

-

Concentration: Cool the mixture to room temperature (rt) and remove THF under reduced pressure to yield an orange solid residue.

-

Phase Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL).

-

Aqueous Washing (Crucial Step): Wash the organic phase with distilled water (50 mL), followed by 2M HCl (3 x 50 mL). Causality: The aggressive 2M HCl wash is strictly required to protonate and extract the massive excess of imidazole byproduct generated by the CDI reagent into the aqueous layer.

-

Final Polish: Wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate to yield the pure benzoxazolone intermediate.

Protocol B: Acid-Catalyzed Condensation to Benzoxazole

This alternative pathway uses triethylorthoacetate to form a 2-methylbenzoxazole derivative.

Causality & Logic: The use of p-Toluene sulfonic acid (p-TsOH) provides the necessary protons to activate the orthoester, facilitating the sequential elimination of ethanol molecules. The high temperature (140 °C) is required to drive off the ethanol byproduct, shifting the equilibrium toward the thermodynamically stable benzoxazole.

Step-by-Step Methodology:

-

Preparation: Suspend 2-amino-5-bromo-3-chlorophenol (0.9 g, 4.05 mmol) in triethylorthoacetate (10 mL).

-

Catalysis: Add p-Toluene sulfonic acid (0.02 g, 0.12 mmol) in one portion.

-

Thermodynamic Drive: Heat the stirred reaction mixture to 140 °C for 18 hours. Self-Validation Check: Equip the flask with a short-path distillation head to monitor the evolution of ethanol; the cessation of ethanol distillation indicates the reaction has reached equilibrium.

-

Workup: Cool to room temperature and partition the mixture between water (10 mL) and EtOAc (20 mL).

-

Neutralization: Separate the organic layer and wash sequentially with water (10 mL) and saturated sodium bicarbonate (2 x 20 mL). Causality: The bicarbonate wash is mandatory to neutralize the p-TsOH catalyst and prevent acid-catalyzed degradation of the product during subsequent concentration.

Conclusion

2-Amino-5-bromo-3-chlorophenol is a potent, highly functionalized intermediate whose handling and reactivity demand a deep understanding of its physicochemical properties. By adhering to strict EHS protocols and leveraging the electronic effects of its halogen substituents, researchers can reliably execute cyclization workflows to generate high-purity KMO inhibitors, advancing therapeutic pipelines for neurodegenerative diseases.

References

- Toledo-Sherman, L. M., et al. (2012). KYNURENINE-3-MONOOXYGENASE INHIBITORS, PHARMACEUTICAL COMPOSITIONS, AND METHODS OF USE THEREOF. European Patent Office (EP2629194A2). Assigned to CHDI Foundation, Inc.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-bromo-3-chlorophenol

Foreword: Charting the Course for a Novel Moiety

Physicochemical Characterization of 2-Amino-5-bromo-3-chlorophenol

A thorough understanding of a compound's intrinsic properties is the bedrock upon which a robust solubility assessment is built. 2-Amino-5-bromo-3-chlorophenol is a substituted phenol, and its structure dictates its behavior in various solvent systems.

Table 1: Core Physicochemical Properties of 2-Amino-5-bromo-3-chlorophenol

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-5-bromo-3-chlorophenol | - |

| CAS Number | 1426320-93-5 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | Likely a solid, potentially crystalline. Color may vary. | [2] |

| Predicted XlogP | 2.2 | [3] |

The presence of amino (-NH₂) and hydroxyl (-OH) groups suggests potential for hydrogen bonding, which can influence solubility in protic solvents. Conversely, the halogen substituents (bromo- and chloro-) contribute to the molecule's lipophilicity, as indicated by the predicted octanol-water partition coefficient (XlogP). This duality in its structure suggests a nuanced solubility profile that warrants empirical investigation.

Foundational Principles and Experimental Design for Solubility Determination

The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that compounds tend to dissolve in solvents with similar polarity.[4] For a multifaceted molecule like 2-Amino-5-bromo-3-chlorophenol, a systematic approach is required to map its solubility across a spectrum of solvents relevant to pharmaceutical development.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound, particularly those with low solubility, is the shake-flask method.[4][5] This technique involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[4]

The following diagram illustrates the workflow for this robust methodology:

Caption: Workflow of the Shake-Flask Method for Equilibrium Solubility Determination.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Amino-5-bromo-3-chlorophenol in various solvent systems at a controlled temperature.

Materials:

-

2-Amino-5-bromo-3-chlorophenol (high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Shaking incubator or temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of 2-Amino-5-bromo-3-chlorophenol to a glass vial containing a known volume of the test solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.[6]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to simulate physiological conditions). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. For complete separation, centrifuge the samples.[4]

-

Sample Collection: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of 2-Amino-5-bromo-3-chlorophenol using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

Data Presentation: The solubility should be reported in units of mg/mL or µg/mL at the specified temperature.

Table 2: Hypothetical Solubility Data for 2-Amino-5-bromo-3-chlorophenol at 25°C

| Solvent | Polarity Index | Expected Solubility Category |

| Water | 10.2 | Likely Low |

| PBS (pH 7.4) | ~10.2 | Likely Low, pH-dependent |

| Ethanol | 5.2 | Moderate to High |

| Methanol | 6.6 | Moderate to High |

| Acetonitrile | 6.2 | Moderate |

| DMSO | 7.2 | High |

The Critical Influence of pH on Aqueous Solubility

For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium.[7] 2-Amino-5-bromo-3-chlorophenol possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, making its aqueous solubility profile particularly sensitive to pH changes.

The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profiles of ionizable drugs.[8] A comprehensive pH-solubility profile is essential for predicting a drug's behavior in the gastrointestinal tract. According to ICH guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[9]

Experimental Protocol: pH-Solubility Profile

This protocol adapts the shake-flask method to buffered solutions across a physiologically relevant pH range.

Procedure:

-

Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Execute the shake-flask method as described in section 2.2 for each buffer.

-

Crucially, measure the pH of the saturated solution at the end of the equilibration period to confirm the final pH.[9]

-

Plot the determined solubility (on a logarithmic scale) against the final measured pH.

Sources

- 1. 1426320-93-5|2-Amino-5-bromo-3-chlorophenol|BLD Pharm [bldpharm.com]

- 2. 2-amino-3-bromo-5-chlorophenol | 1549689-88-4 [sigmaaldrich.com]

- 3. PubChemLite - 2-amino-5-bromo-3-chlorophenol (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

Technical Whitepaper & Advanced Safety Data Guide: 2-Amino-5-bromo-3-chlorophenol in Drug Discovery

Executive Summary & Systems Biology Context

In modern drug development, halogenated ortho-aminophenols serve as foundational building blocks for synthesizing complex heterocyclic pharmacophores. 2-Amino-5-bromo-3-chlorophenol (CAS: 1426320-93-5) is a highly specialized intermediate utilized primarily in the synthesis of Kynurenine-3-monooxygenase (KMO) inhibitors.

KMO is a mitochondrial enzyme pivotal to the tryptophan degradation pathway. In neurodegenerative conditions such as Huntington’s and Alzheimer’s diseases, KMO overactivation leads to the toxic accumulation of quinolinic acid (QUIN). As documented in , utilizing 2-amino-5-bromo-3-chlorophenol to synthesize rigid benzoxazole KMO inhibitors successfully shunts this metabolic pathway toward the production of kynurenic acid (KYNA), a neuroprotective agent.

Fig 1: Kynurenine pathway modulation via KMO inhibition.

Physicochemical Profiling & Hazard Characterization

To safely integrate this compound into laboratory workflows, researchers must move beyond standard Material Safety Data Sheet (MSDS) boilerplate and understand the molecular drivers of its hazards.

Quantitative Data & Identification

Below is a consolidated summary of the compound's core metrics, synthesized from supplier safety data provided by and .

| Parameter | Specification / Data |

| Chemical Name | 2-Amino-5-bromo-3-chlorophenol |

| CAS Registry Number | 1426320-93-5 |

| Molecular Formula | C6H5BrClNO |

| Molecular Weight | 222.47 g/mol |

| Physical State | Solid (Crystalline/Powder) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

| Storage Conditions | 2-8 °C (Cold-chain), inert atmosphere (Argon/N2) |

Mechanistic Toxicology: The Quinoneimine Liability

As a Senior Application Scientist, I must emphasize that the ortho-aminophenol motif, while synthetically invaluable, presents specific toxicological liabilities. In biological systems—or upon dermal exposure—aminophenols can undergo auto-oxidation or cytochrome P450-mediated oxidation to form highly electrophilic ortho-quinoneimines.

These reactive intermediates act as Michael acceptors, rapidly depleting intracellular glutathione (GSH) and covalently modifying essential cellular proteins. This GSH depletion removes the cell's primary defense against reactive oxygen species (ROS), leading to oxidative stress. Furthermore, the presence of heavy halogens (bromine and chlorine) significantly increases the molecule's lipophilicity (LogP), enhancing dermal penetration. Therefore, standard nitrile gloves should be doubled, and all handling must occur within a certified Class II fume hood.

Laboratory Workflows & Synthetic Applications

The primary utility of 2-amino-5-bromo-3-chlorophenol lies in its ability to undergo rapid cyclization to form benzoxazoles or benzoxazolones. The bromine atom at position 5 serves as a critical vector for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to explore structure-activity relationships (SAR).

Protocol 1: Benzoxazole Ring Formation via Orthoester Cyclization

This protocol details the transformation of the aminophenol into a benzoxazole core, a standard procedure for KMO inhibitor synthesis.

-

Reagents: 2-Amino-5-bromo-3-chlorophenol (0.9 g, 4.05 mmol), Triethylorthoacetate (10 mL), p-Toluenesulfonic acid (p-TsOH) (0.02 g, 0.12 mmol).

-

Step-by-Step Methodology:

-

Solvation & Preparation: In a fume hood, suspend the aminophenol in 10 mL of triethylorthoacetate.

-

Causality: Triethylorthoacetate acts as both the solvent and the reactant, providing the central carbon atom necessary to close the benzoxazole ring.

-

-

Catalysis: Add p-TsOH in one single portion.

-

Causality: The acid catalyst protonates the orthoester, rendering it highly electrophilic and susceptible to nucleophilic attack by the amine group of the starting material.

-

-

Thermal Cyclization: Heat the reaction mixture to 140 °C and stir vigorously for 18 hours.

-

Causality: 140 °C is strictly required to drive off the ethanol byproduct (b.p. 78 °C) generated during the condensation. Continuously removing ethanol shifts the thermodynamic equilibrium toward the cyclized benzoxazole product via Le Chatelier's principle.

-

-

Aqueous Workup: Cool the vessel to room temperature, then partition the mixture between water (10 mL) and ethyl acetate (EtOAc) (20 mL).

-

Causality: Cooling prevents solvent flash-boiling upon aqueous addition. The aqueous layer removes the acid catalyst and unreacted water-soluble impurities, while the lipophilic product is extracted into the EtOAc layer.

-

-

Self-Validation & QC: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc mobile phase. The protocol is validated when the highly polar aminophenol starting material (low Rf) disappears entirely, replaced by a less polar, UV-active benzoxazole spot (higher Rf).

-

Fig 2: Benzoxazole synthesis workflow and phase separation.

Protocol 2: Benzoxazolone Synthesis via Carbonyl Diimidazole (CDI)

For drug targets requiring a hydrogen-bond donor/acceptor motif, the aminophenol can be converted into a benzoxazolone.

-

Reagents: 2-Amino-5-bromo-3-chlorophenol (1.55 g, 3.5 mmol), CDI (2.73 g, 16.9 mmol), Anhydrous Tetrahydrofuran (THF) (20 mL).

-

Step-by-Step Methodology:

-

Solvation: Dissolve the aminophenol in anhydrous THF (20 mL) under an argon atmosphere.

-

Causality: Anhydrous conditions are critical. CDI is highly moisture-sensitive and will rapidly hydrolyze into imidazole and CO2 if exposed to ambient humidity, killing the reaction.

-

-

Activation: Slowly add CDI to the solution.

-

Causality: CDI acts as a safe, solid phosgene equivalent. It reacts sequentially with the amine and hydroxyl groups to insert a carbonyl bridge.

-

-

Reflux: Stir the reaction at 65 °C for 2 hours.

-

Causality: 65 °C is the reflux temperature of THF, providing optimal thermal energy to overcome the activation barrier of the dual nucleophilic attacks required for ring closure without degrading the compound.

-

-

Isolation & Self-Validation: Cool to room temperature, concentrate under reduced pressure, and redissolve in EtOAc. Wash the organic phase aggressively with 2M HCl (3 x 20 mL).

-

Validation: The evolution of CO2 gas upon the addition of CDI serves as an immediate, visual validation of the activation step. Post-reaction, the 2M HCl wash validates the removal of the imidazole byproduct; failure to acidify the aqueous layer will result in severe imidazole contamination in the final NMR spectrum.

-

-

Storage, Environmental Fate, and Disposal

Due to its susceptibility to auto-oxidation, 2-amino-5-bromo-3-chlorophenol must be stored under cold-chain conditions (2-8 °C) as recommended by . The container must be flushed with an inert gas (Argon or Nitrogen) after every use to prevent the formation of dark, oxidized polymeric impurities.

Disposal: As a halogenated aromatic compound, it must never be disposed of in standard organic waste or aqueous drains. It must be segregated into dedicated "Halogenated Organic Waste" containers. Incineration at high temperatures is required to prevent the environmental formation of toxic dioxins or furans, which can occur if halogenated phenols are combusted at low temperatures.

References

- Toledo-Sherman, L., et al. "Kynurenine-3-monooxygenase inhibitors, pharmaceutical compositions, and methods of use thereof." US Patent 9,981,918 B2, Google Patents, 29 May 2018.

- CHDI Foundation, Inc. "Kinurenin-3-monoxygenase inhibitors, pharmaceutical compositions and methods of use thereof." European Patent ES2629194T3, Google Patents, 6 Sep 2017.

Reactivity of 2-Amino-5-bromo-3-chlorophenol functional groups

An In-Depth Technical Guide to the Reactivity of 2-Amino-5-bromo-3-chlorophenol

Introduction: A Molecule of Competing Influences

2-Amino-5-bromo-3-chlorophenol is a polysubstituted aromatic compound that presents a fascinating case study in chemical reactivity. Its utility as a building block in the synthesis of pharmaceuticals and specialty chemicals stems from the unique interplay of its four distinct functional groups: a strongly activating amino group, a strongly activating hydroxyl group, and two deactivating halogen substituents.[1][2] The reactivity of this molecule is not merely a sum of its parts; it is a complex landscape shaped by competing electronic effects, steric hindrance, and the specific reaction conditions employed.

This guide provides an in-depth analysis of the molecule's reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing its behavior, predict regioselectivity in key reactions, and provide actionable protocols for its synthetic manipulation.

The Electronic and Steric Landscape

The reactivity of the benzene ring and its substituents is governed by a combination of inductive and resonance effects.[3]

-

Activating Groups (-NH₂ and -OH): The amino and hydroxyl groups are powerful activating substituents.[4] Through resonance, the lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the aromatic π-system, significantly increasing the ring's electron density.[5][6] This makes the ring highly nucleophilic and far more reactive towards electrophilic aromatic substitution (EAS) than benzene itself.[5][7] Both groups are strongly ortho, para-directing.[8][9]

-

Deactivating Groups (-Br and -Cl): The bromine and chlorine atoms are deactivating substituents. Due to their high electronegativity, they withdraw electron density from the ring through the sigma bonds (a negative inductive effect, -I), making the ring less reactive towards EAS compared to benzene.[2] However, they also possess lone pairs that can be donated into the ring via resonance (a positive mesomeric effect, +M). While the inductive effect is stronger, the resonance effect is still sufficient to direct incoming electrophiles to the ortho and para positions.[6][7]

Cumulative Effects and Steric Hindrance

In 2-amino-5-bromo-3-chlorophenol, these effects are superimposed. The powerful activating and ortho, para-directing influence of the -NH₂ and -OH groups dominates the overall reactivity. The deactivating halogens temper this reactivity but do not overcome it. Steric hindrance, the spatial bulk of the substituents, also plays a critical role, potentially blocking access to certain positions.[3][10] For example, the positions ortho to the bulky bromine and chlorine atoms may be less accessible to incoming reagents.[11]

Caption: Figure 1: Diagram of competing electronic effects in 2-amino-5-bromo-3-chlorophenol.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The primary reaction pathway for the aromatic core is electrophilic aromatic substitution. Predicting the site of substitution requires a careful analysis of the directing effects of all four substituents.

-

-OH Group (at C1): Directs ortho (C2, C6) and para (C4).

-

-NH₂ Group (at C2): Directs ortho (C1, C3) and para (C6).

-

-Cl Group (at C3): Directs ortho (C2, C4) and para (C6).

-

-Br Group (at C5): Directs ortho (C4, C6) and para (C2).

Consensus and Prediction: By tallying the directing influences, we can identify the most activated positions.

-

Position C6: Activated by the ortho effect of -OH, the para effect of -NH₂, the para effect of -Cl, and the ortho effect of -Br. This position is strongly activated by the two most powerful groups.

-

Position C4: Activated by the para effect of -OH, the ortho effect of -Cl, and the ortho effect of -Br.

-

Positions C2, C3, C5: Already substituted.

-

Position C1: Substituted and sterically hindered.

Caption: Figure 2: Predicted regioselectivity for electrophilic aromatic substitution.

Reactivity of Individual Functional Groups

Beyond EAS, the individual functional groups offer distinct handles for chemical modification.

Hydroxyl Group (-OH)

-

Acidity: The phenolic proton is acidic, readily forming a phenoxide ion in the presence of a base.[12] Its pKa is lowered by the electron-withdrawing halogens, making it more acidic than phenol itself.[3][13]

-

O-Alkylation/Acylation: The resulting phenoxide is a potent nucleophile, readily undergoing reactions like Williamson ether synthesis with alkyl halides or acylation with acyl chlorides.[12] Selective O-alkylation can often be achieved over N-alkylation by using a suitable base (e.g., K₂CO₃) that preferentially deprotonates the more acidic phenol.[14]

-

Oxidation: Phenols can be oxidized to quinones, though the polysubstituted nature of this molecule could lead to complex product mixtures.[9]

Amino Group (-NH₂)

-

Basicity: The amino group is basic due to the lone pair on the nitrogen. However, its basicity is significantly reduced compared to aliphatic amines because the lone pair is delocalized into the aromatic ring.[15] The electron-withdrawing halogens further decrease its basicity.

-

N-Alkylation/Acylation: The amino group can be alkylated or acylated. Selective N-acylation in the presence of the hydroxyl group can be challenging but may be achieved under specific conditions, or by first protecting the hydroxyl group.[16]

-

Diazotization: The primary amino group can react with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -H, -OH, -CN, halogens) in Sandmeyer-type reactions, offering a powerful tool for further diversification.[17]

Halogen Groups (-Br, -Cl)

-

Nucleophilic Aromatic Substitution (SNAr): The C-Br and C-Cl bonds are generally unreactive towards nucleophilic substitution. SNAr reactions typically require harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the halogen, which are not ideally positioned here.[8]

-

Metal-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for modern cross-coupling reactions. The greater reactivity of aryl bromides over aryl chlorides allows for selective functionalization at the C5 position. Key reactions include:

Synthetic Strategies and Selective Transformations

The presence of multiple reactive sites necessitates careful planning to achieve selective transformations.

Caption: Figure 3: A potential workflow for selective functionalization.

A common strategy involves the use of protecting groups. The amino group can be protected as a carbamate (e.g., Boc) or an amide.[16][17] This attenuates its activating effect and prevents it from undergoing unwanted side reactions. With the amine protected, the hydroxyl group can be selectively alkylated. Subsequently, the C-Br bond can be targeted for a palladium-catalyzed cross-coupling reaction. A final deprotection step then reveals the modified scaffold.

Quantitative Data Summary

| Property | Functional Group | Predicted Characteristic | Rationale |

| Acidity | Hydroxyl (-OH) | More acidic than phenol (pKa < 10) | Electron-withdrawing effects of -Br and -Cl stabilize the phenoxide conjugate base.[13] |

| Basicity | Amino (-NH₂) | Less basic than aniline (pKa of conjugate acid < 4.6) | Resonance delocalization and strong inductive withdrawal from halogens reduce electron density on nitrogen. |

| Reactivity in EAS | Aromatic Ring | Highly Activated | The powerful +M effects of -OH and -NH₂ overcome the -I effects of the halogens. |

| Cross-Coupling | Bromo (-Br) | More reactive than Chloro (-Cl) | The C-Br bond is weaker and a better substrate for oxidative addition in Pd-catalyzed cycles. |

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific downstream applications.

Protocol 1: Regioselective Bromination (Electrophilic Aromatic Substitution)

Objective: To demonstrate the high regioselectivity of EAS by introducing a bromine atom at the predicted C6 position.

Causality: The highly activated nature of the phenol ring allows for bromination under mild conditions without a Lewis acid catalyst.[5] Acetic acid serves as a polar solvent to facilitate the reaction.

Methodology:

-

Dissolution: Dissolve 2-amino-5-bromo-3-chlorophenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 15 minutes. Monitor the reaction by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-amino-4,5-dibromo-3-chlorophenol.

Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: To selectively alkylate the hydroxyl group in the presence of the amino group.

Causality: Potassium carbonate is a moderately strong base, sufficient to deprotonate the more acidic phenolic proton but generally not strong enough to deprotonate the less basic amino group, thus ensuring O-selectivity.[14]

Methodology:

-

Setup: To a solution of 2-amino-5-bromo-3-chlorophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

-

Heating: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion

2-Amino-5-bromo-3-chlorophenol is a molecule defined by the powerful, synergistic activation of its amino and hydroxyl groups, which dictates the regioselectivity of electrophilic attack primarily at the C6 position. This potent activation is tempered by the deactivating inductive effects of the chloro and bromo substituents. Each functional group provides a distinct handle for synthetic modification: the acidic hydroxyl group for O-alkylation, the basic amino group for diazotization, and the C-Br bond for versatile palladium-catalyzed cross-coupling reactions. A thorough understanding of these competing reactivities, coupled with strategic use of protecting groups and condition optimization, allows researchers to unlock the full synthetic potential of this valuable building block.

References

-

Reactions of Phenols - Chemistry Steps. (2024, January 10). Retrieved from [Link]

-

Phenols | Chemistry | Research Starters - EBSCO. Retrieved from [Link]

-

Clark, J. (n.d.). Ring Reactions of Phenol. Chemguide. Retrieved from [Link]

-

Reactions of Phenols. (n.d.). Retrieved from [Link]

-

17.10: Reactions of Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

-

Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. (2025, May 9). MDPI. Retrieved from [Link]

-

14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

- Ch17 Reactions of Aromatic Compounds. (n.d.).

-

Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018, October 9). Hindawi. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

24.8: Reactions of Arylamines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

Amine Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022, March 4). ACS Omega. Retrieved from [Link]

-

How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing. Retrieved from [Link]

-

Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of halophenols. (n.d.). Google Patents.

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. (2015, October 30). ResearchOnline@JCU. Retrieved from [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

- 22.5 Aromatic Reactions. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

-

Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. (2024, July 30). ACS Catalysis. Retrieved from [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Substituent Effects on Cooperativity in Three-Component H-Bond Networks Involving Phenol–Phenol Interactions. (2024, December 18). Journal of the American Chemical Society. Retrieved from [Link]

-

Electrophilic Aromatic Substitution: Mechanism and Directing Effects. (n.d.). StudySmarter. Retrieved from [Link]

- 2-Amino-4-Bromo-5-Chlorophenol: A Versatile Organic Compound. (n.d.).

-

Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003, September 12). The Journal of Organic Chemistry. Retrieved from [Link]

-

Steric hindrance relationship of some phenols to fungistatic potency. (n.d.). Scilit. Retrieved from [Link]

Sources

- 1. Pannellum [wright.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]

- 11. scilit.com [scilit.com]

- 12. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 13. Welcome to Adobe GoLive 6 [cp.cm.kyushu-u.ac.jp]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. Amine Reactivity [www2.chemistry.msu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

2-Amino-5-bromo-3-chlorophenol as a building block for novel compounds

An In-Depth Technical Guide to 2-Amino-5-bromo-3-chlorophenol as a Building Block for Novel Compounds

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-chlorophenol, a halogenated aromatic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. While direct literature on this specific isomer is limited, this document extrapolates from the well-established chemistry of related halogenated aminophenols to present its predicted physicochemical properties, reactivity profile, and its utility in the synthesis of novel compounds. We will delve into its application in constructing valuable heterocyclic scaffolds, such as benzoxazoles and phenoxazines, and its role as a substrate in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound for the design and synthesis of new chemical entities.

Introduction: Unveiling the Potential of a Multifunctional Building Block

2-Amino-5-bromo-3-chlorophenol (CAS No. 1426320-93-5) is a unique trifunctional aromatic compound.[1] Its structure is characterized by a phenol ring substituted with an amino group, a bromine atom, and a chlorine atom. This distinct arrangement of functional groups offers a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.[2]

The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing halogen atoms creates a nuanced reactivity profile that can be strategically exploited for selective functionalization.[2] This guide will provide a theoretical and practical framework for utilizing 2-Amino-5-bromo-3-chlorophenol in the synthesis of novel compounds.

Physicochemical Properties and Predicted Reactivity Profile

The chemical behavior of 2-Amino-5-bromo-3-chlorophenol is dictated by the electronic and steric effects of its substituents. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups, while the bromine and chlorine atoms are deactivating, yet also ortho-, para-directing.[2]

Table 1: Predicted Physicochemical Properties of 2-Amino-5-bromo-3-chlorophenol

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₅BrClNO | [3] |

| Molecular Weight | 222.47 g/mol | Inferred |

| XlogP | 2.2 | [3] |

| Hydrogen Bond Donors | 2 | Inferred from structure |

| Hydrogen Bond Acceptors | 2 | Inferred from structure |

| pKa (Phenolic OH) | ~8-9 | Inferred from similar phenols |

| pKa (Anilinium NH₃⁺) | ~3-4 | Inferred from similar anilines |

The positions of the substituents on the aromatic ring are critical to its reactivity. The amino and hydroxyl groups are positioned meta to each other, which influences their directing effects in electrophilic aromatic substitution reactions. The bromine and chlorine atoms provide handles for metal-catalyzed cross-coupling reactions, with the carbon-bromine bond being more reactive than the carbon-chlorine bond in typical palladium-catalyzed systems.[4]

Synthetic Applications in the Construction of Novel Compounds

The trifunctional nature of 2-Amino-5-bromo-3-chlorophenol makes it a valuable precursor for a range of molecular scaffolds, particularly heterocyclic systems.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in a multitude of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[5] The condensation of o-aminophenols with various electrophiles is a common and effective method for their synthesis.[6]

A plausible route to novel benzoxazoles from 2-Amino-5-bromo-3-chlorophenol involves its condensation with carboxylic acids or their derivatives.[5] The resulting 7-bromo-5-chlorobenzoxazole scaffold can serve as a platform for further diversification.

Diagram 1: Proposed Synthesis of a 7-Bromo-5-chlorobenzoxazole Derivative

Caption: Synthetic route to 2-substituted-7-bromo-5-chlorobenzoxazoles.

Synthesis of Phenoxazine Derivatives

The phenoxazine core is another important heterocyclic motif present in various dyes and pharmacologically active compounds.[7] The thermal condensation of o-aminophenols is a foundational method for constructing the phenoxazine ring system.[7] By reacting 2-Amino-5-bromo-3-chlorophenol with a suitable catechol or quinone derivative, novel substituted phenoxazines can be synthesized.

Diagram 2: General Scheme for Phenoxazine Synthesis

Caption: Proposed synthesis of a substituted phenoxazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 2-Amino-5-bromo-3-chlorophenol serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[8][9] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of novel compounds. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.[4]

Diagram 3: Workflow for Suzuki-Miyaura Coupling

Sources

- 1. 1426320-93-5|2-Amino-5-bromo-3-chlorophenol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 2-amino-5-bromo-3-chlorophenol (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]

- 9. nobelprize.org [nobelprize.org]

Theoretical Characterization and Computational Profiling of 2-Amino-5-bromo-3-chlorophenol: A Comprehensive Guide

Prepared for: Researchers, Computational Chemists, and Drug Development Professionals Domain: Quantum Chemistry, Molecular Modeling, and Rational Drug Design

Executive Summary

The rational design of novel pharmacological agents and advanced materials relies heavily on the precise understanding of molecular electronic structures. 2-Amino-5-bromo-3-chlorophenol (CAS: 1426320-93-5)[1] is a highly functionalized aromatic compound featuring a unique combination of electron-donating (hydroxyl, amino) and electron-withdrawing (chloro, bromo) substituents. This specific substitution pattern creates a complex push-pull electronic environment, making it a prime candidate for applications ranging from antioxidant development to targeted enzyme inhibition (e.g., tyrosinase)[2].

This whitepaper provides an authoritative, step-by-step technical guide to the theoretical characterization of 2-Amino-5-bromo-3-chlorophenol using Density Functional Theory (DFT) and molecular docking. By moving beyond mere execution to explain the causality behind each computational choice, this guide ensures that your theoretical workflows are robust, reproducible, and self-validating.

Rationale for Computational Methodology

To accurately model a poly-substituted halogenated phenol, the choice of the quantum mechanical level of theory is critical. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[3][4].

Why this specific combination?

-

The Functional (B3LYP): Aminophenols exhibit significant spin-density delocalization and complex bond dissociation energies. B3LYP has been extensively benchmarked in literature to provide excellent agreement with experimental thermodynamic properties for aminophenol derivatives[3][5].

-

The Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is an absolute requirement here. Halogens (Br, Cl) and heteroatoms (O, N) possess highly polarizable, extended electron clouds. Omitting diffuse functions would severely underestimate the electron density at the molecular periphery, leading to flawed Molecular Electrostatic Potential (MEP) maps and inaccurate docking poses[6][7]. The polarization functions ((d,p)) are necessary to accurately resolve the geometry of intramolecular hydrogen bonds (e.g., between the -OH and -NH₂ groups).

Caption: Self-validating DFT workflow ensuring the optimized geometry is a true global minimum.

Step-by-Step Protocol: DFT Optimization and Electronic Profiling

To ensure scientific integrity, the following protocol represents a self-validating system for generating the theoretical profile of 2-Amino-5-bromo-3-chlorophenol using Gaussian 16.

Step 1: Initial Geometry Construction

-

Build the 2D structure of 2-Amino-5-bromo-3-chlorophenol (Phenol core, -OH at C1, -NH₂ at C2, -Cl at C3, -Br at C5).

-

Perform a preliminary molecular mechanics (MMFF94) clean-up to resolve severe steric clashes between the bulky C3-Chloro and C2-Amino groups.

Step 2: Quantum Mechanical Optimization

-

Set up the Gaussian input file (.gjf).

-

Route Section: #p opt freq b3lyp/6-311++g(d,p) pop=full

-

Causality: The freq keyword is mandatory. It calculates the second derivatives of the energy (Hessian). If the output yields zero imaginary frequencies, the structure is mathematically confirmed as a true local minimum. If an imaginary frequency is present, the structure is trapped in a transition state and must be perturbed and re-optimized.

-

Step 3: Wavefunction Analysis (NBO & MEP)

-

Once optimized, extract the .chk (checkpoint) file.

-

Run Natural Bond Orbital (NBO) analysis using #p b3lyp/6-311++g(d,p) pop=nbo. This quantifies the hyperconjugative interactions stabilizing the molecule.

-